molecular formula C10H18O2 B087268 Methyl 2-nonenoate CAS No. 111-79-5

Methyl 2-nonenoate

Cat. No. B087268
CAS RN: 111-79-5
M. Wt: 170.25 g/mol
InChI Key: ZWNPUELCBZVMDA-CMDGGOBGSA-N
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Description

Synthesis Analysis

The synthesis of methyl 2-nonenoate involves several chemical pathways, including the reduction and enzymatic oxidation processes. Curtis and Fenwick (1973) described an unambiguous synthesis of methyl 9-nonyloxynonanoate, a closely related compound, which confirms the structure of methyl 2-nonenoate and provides insights into its synthesis methods (Curtis & Fenwick, 1973).

Molecular Structure Analysis

Methyl 2-nonenoate's molecular structure has been characterized through various analytical techniques. For example, Li et al. (2009) synthesized and characterized methyl 2-hydroxyimino-3-phenyl-propionate, a precursor of α-amino acids, and determined its crystal structure, providing insights into the molecular structure analysis of compounds related to methyl 2-nonenoate (Li et al., 2009).

Chemical Reactions and Properties

The chemical reactions and properties of methyl 2-nonenoate have been studied in the context of biodiesel combustion. Fridlyand et al. (2015) investigated the high pressure and temperature oxidation of methyl 2-nonenoate, examining the influence of the double bond position on its chemical kinetics, which is crucial for understanding the combustion process of biodiesel containing methyl 2-nonenoate (Fridlyand et al., 2015).

Physical Properties Analysis

Research on the physical properties of methyl 2-nonenoate, such as boiling point, solubility, and density, is essential for its application in various industries. However, specific studies focusing solely on the physical properties of methyl 2-nonenoate were not identified in the current search. Research on related compounds, like 2-Methyltetrahydrofuran, provides a comparison for understanding the physical properties of organic compounds used in synthesis and industry applications (Pace et al., 2012).

Chemical Properties Analysis

The chemical properties of methyl 2-nonenoate, including reactivity, stability, and interaction with other substances, have been explored in the context of fragrance ingredient safety assessment. Api et al. (2019) evaluated methyl 2-nonenoate for various toxicological endpoints, providing comprehensive information on its chemical safety profile (Api et al., 2019).

Scientific Research Applications

  • Fragrance Ingredient Safety : Methyl 2-nonenoate has been evaluated for safety as a fragrance ingredient. It was assessed for genotoxicity, repeated dose toxicity, reproductive toxicity, local respiratory toxicity, phototoxicity/photoallergenicity, skin sensitization, and environmental safety, and found not to be genotoxic, phototoxic, or photoallergenic (Api et al., 2019).

  • Biodiesel Oxidation Study : In a study investigating the high pressure and temperature oxidation of biodiesel, methyl 2-nonenoate (along with its isomers) was analyzed to understand the influence of double bond position on the chemical kinetics of long esters and alkenes (Fridlyand et al., 2015).

  • Pest Control Application : Methyl (E)-6-nonenoate was identified as an attractant for male Mediterranean fruit flies, showing potential as a lure for pest control (Ohinata et al., 1979).

  • Palladium-Catalyzed Asymmetric Cyclization : Research on the asymmetric cyclization of methyl (E)-oxo-9-phenoxy-7-nonenoate and its analogs explored their reactions in the presence of palladium(II) acetate and chiral diphosphine as ligands (Yamamoto & Tsuji, 1982).

  • Biodiesel Fuel Performance : Methyl ester from waste frying oil, which can be related to methyl 2-nonenoate, was examined for its potential as biodiesel fuel. The study evaluated its performance in diesel engines and its exhaust emissions (Utlu & Koçak, 2008).

  • Synthesis of Organofluoro Compounds : A review discussed the synthetic applications of methyl perfluoroalk-2-ynoates in preparing various perfluoroalkylated compounds, highlighting their significance in chemical synthesis (Sun et al., 2016).

  • Thermal Decomposition Study : The thermal decomposition of methyl decanoate, which is structurally related to methyl 2-nonenoate, was experimentally studied in a jet-stirred reactor. This research aimed at understanding the specific chemistry involved in the oxidation of methyl esters (Herbinet et al., 2011).

Safety And Hazards

Methyl 2-nonenoate is a combustible liquid that causes skin irritation and serious eye irritation . It is toxic to aquatic life with long-lasting effects . It is recommended to keep away from heat/sparks/open flames/hot surfaces and to avoid smoking . Skin should be washed thoroughly after handling, and release to the environment should be avoided .

properties

IUPAC Name

methyl (E)-non-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-10(11)12-2/h8-9H,3-7H2,1-2H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNPUELCBZVMDA-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3047637
Record name Methyl (2E)-2-nonenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless or light-yellow liquid; Green, violet aroma
Record name (E,Z)-Methyl 2-nonenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1791/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Insoluble in water; soluble in non-polar solvents, Soluble (in ethanol)
Record name (E,Z)-Methyl 2-nonenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1791/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.893-0.900 (20°)
Record name (E,Z)-Methyl 2-nonenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1791/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Methyl 2-nonenoate

CAS RN

14952-06-8, 111-79-5, 37822-76-7
Record name Methyl (2E)-2-nonenoate
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Record name 2-Nonenoic acid, methyl ester
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Record name Methyl-2-nonenoate
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Record name Nonenoic acid, methyl ester
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Record name 2-Nonenoic acid, methyl ester
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Record name Methyl (2E)-2-nonenoate
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Record name Methyl non-2-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.553
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Record name (E)-methyl non-2-enoate
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Record name Methyl nonenoate
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Record name METHYL 2-NONENOATE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
116
Citations
AM Api, F Belmonte, D Belsito, D Botelho… - Food and Chemical …, 2019 - Elsevier
… the exposure to methyl 2-nonenoate is below … ; methyl 2-nonenoate is not expected to be phototoxic/photoallergenic. The environmental endpoints were evaluated; methyl 2-nonenoate …
Number of citations: 1 www.sciencedirect.com
Y Zhang, Y Yang, AL Boehman - Combustion and Flame, 2009 - Elsevier
… D2887 was performed for methyl 2-nonenoate and methyl 3-nonenoate to determine their boiling ranges. The test results showed that the T90 for methyl 2-nonenoate is 236.1 C and for …
Number of citations: 125 www.sciencedirect.com
J Cason, G Sumrell - The Journal of Organic Chemistry, 1951 - ACS Publications
The original objective of this investigation was to study the ultraviolet absorp-tion spectra of, ß-and ß,-unsaturated acids, in connection with the study of unsaturated acids from the …
Number of citations: 39 pubs.acs.org
W BIERNACKI, W SOBOTKA - 1979 - pascal-francis.inist.fr
Keyword (fr) ACETAL HETEROCYCLE OXYGENE JUVENOIDE CYCLE 5 CHAINONS REACTION HORNER EMMONS COMPOSE VINYLIQUE ETHER COMPOSE ALIPHATIQUE …
Number of citations: 0 pascal-francis.inist.fr
J CASON, KL RINEHART jr - The Journal of Organic Chemistry, 1955 - ACS Publications
… is in direct contrast to that observed by Cason and Sumrell (2) during similar treatment of the unsubstituted ethyl 2-nonenoate (III) and the ^-substituted ethyl 3-methyl-2-nonenoate (IV), …
Number of citations: 26 pubs.acs.org
B Ganem, JM Fortunato - The Journal of Organic Chemistry, 1975 - ACS Publications
… When methyl-2-nonenoate 1 … Methyl-2-nonenoate (0.506 g, 2.98 mmol) and feet-butyl alcohol (0.55 g, 2,5 equiv) indry THF (3 ml) was added dropwise down the side of a 50-ml round-…
Number of citations: 31 pubs.acs.org
K Tamao, T Kakui, M Kumada - Tetrahedron Letters, 1979 - Elsevier
… Ihe use of sodium acetate as a base afforded the most satisfactory results; tertiary amines in place of sodium acetate gave only moderate to poor yields, eg, yield of methyl 2nonenoate …
Number of citations: 20 www.sciencedirect.com
Y Wang, Y Huang, N Cheng, H Zhao, Y Zhang, C Liu… - Foods, 2023 - mdpi.com
… Methyl butyrate, methyl 2-nonenoate, and methyl 13-… The methyl 2-nonenoate was not detected in the CK of any of … rouxii converted the compound from methyl 2-nonenoate. In contrast, …
Number of citations: 6 www.mdpi.com
JM Fortunato, B Ganem - The Journal of Organic Chemistry, 1976 - ACS Publications
… Reduction of Methyl 2-Methyl-2-nonenoate (39) to 40. As described above for 34, a solution of 39 (0.224 g, 1.2 mmol) and ierf-butyl alcohol (2.5 equiv) in THF (1.2 ml) was treated with L-…
Number of citations: 228 pubs.acs.org
J English Jr, JD Gregory - Journal of the American Chemical …, 1947 - ACS Publications
… Hydroxylation of Methyl 2-Nonenoate.—After · … of methyl 2-nonenoate (b. p. 111-120 (19 mm.), prepared through the acid chloride) to a performic acid solution prepared as above, the …
Number of citations: 36 pubs.acs.org

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